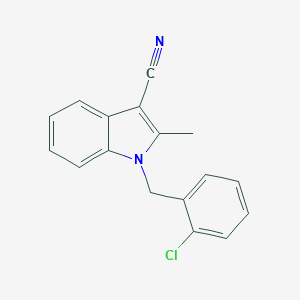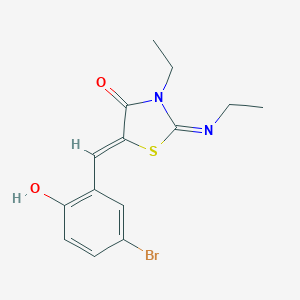![molecular formula C14H10F3NO2S B297798 (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a member of the thiazolidinedione family of compounds, which are known for their insulin-sensitizing properties.
Wissenschaftliche Forschungsanwendungen
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glycemic control. In cancer research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to improved insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, glucose uptake, and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for precise and reproducible experiments. However, one limitation of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
For (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to optimize the synthesis method of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione and to develop safer and more effective derivatives of the compound.
Synthesemethoden
The synthesis of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-amino-3-butenoic acid to form the Schiff base, which is then cyclized to form the thiazolidine ring. The resulting compound is then treated with acetic anhydride to yield (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been extensively studied and optimized to yield high purity and yield of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione.
Eigenschaften
Produktname |
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C14H10F3NO2S |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H10F3NO2S/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8+ |
InChI-Schlüssel |
DEGQYIMURBHLSE-DHZHZOJOSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)